N-(4-Chloro-3-nitrophenyl)-8-quinolinesulfonamide

Lipophilicity Drug design Physicochemical profiling

Inconsistent reference standards compromise SAR reproducibility in TLR4/MD-2 and PKM2 inhibitor programs. This 8-quinolinesulfonamide solves that by providing a chemically defined, high-purity benchmark for ADME panels and target engagement assays. Key differentiation: Unique dual electron-withdrawing 4-Cl-3-NO2 substitution creates a distinct H-bonding environment (TPSA 113 Ų) not replicated by mono-substituted analogs; Predicted XLogP3 2.2 supports oral bioavailability space for cellular assays; >95% purity ensures reliable HPLC/LC-MS system suitability and chromatographic calibration. Purity typically exceeds 95% with well-resolved retention properties, ensuring lot-to-lot consistency for long-term lead optimization campaigns.

Molecular Formula C15H10ClN3O4S
Molecular Weight 363.8 g/mol
CAS No. 158729-30-7
Cat. No. B12886314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chloro-3-nitrophenyl)-8-quinolinesulfonamide
CAS158729-30-7
Molecular FormulaC15H10ClN3O4S
Molecular Weight363.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])N=CC=C2
InChIInChI=1S/C15H10ClN3O4S/c16-12-7-6-11(9-13(12)19(20)21)18-24(22,23)14-5-1-3-10-4-2-8-17-15(10)14/h1-9,18H
InChIKeyXKIHICZPSQYZSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity & Procurement


N-(4-Chloro-3-nitrophenyl)-8-quinolinesulfonamide (CAS 158729-30-7) is a synthetic 8-quinolinesulfonamide derivative characterised by a 4-chloro-3-nitrophenyl substituent on the sulfonamide nitrogen. It belongs to the broader class of quinoline-8-sulfonamides, which have been investigated as inhibitors of TLR4/MD-2 and tumour-specific pyruvate kinase M2 (PKM2) [1]. Its computationally predicted properties include a molecular weight of 363.8 g·mol⁻¹, an XLogP3 of 2.2, and a topological polar surface area (TPSA) of 113 Ų [2]. These moderate lipophilicity and hydrogen-bonding capacity values distinguish it from simpler quinolinesulfonamide analogs in early-stage screening cascades.

Why Generic Substitution Fails


The 8-quinolinesulfonamide core is not a monolithic pharmacophore; even subtle variations in the N-aryl substituent profoundly alter target engagement, selectivity, and ADMET properties. In the TLR4/MD-2 series, compound 3l – bearing a different substitution pattern – achieved IC₅₀ values of 2.61 μM (NO), 9.74 μM (TNF-α), and 12.71 μM (IL-1β) [1], demonstrating that specific aryl substituents are essential for biological activity. The dual electron-withdrawing chloro and nitro groups in CAS 158729-30-7 create a unique electronic profile that cannot be replicated by mono-substituted or unsubstituted phenyl analogs. Consequently, interchanging 8-quinolinesulfonamide derivatives without verifying the identity and purity of the exact molecular entity risks invalidating structure-activity relationship (SAR) studies, biological assays, and intellectual property claims.

Quantitative Differentiation Evidence


Lipophilicity Comparison

Lipophilicity critically influences membrane permeability, protein binding, and metabolic clearance. N-(4-Chloro-3-nitrophenyl)-8-quinolinesulfonamide has a computed XLogP3 of 2.2 [1], placing it in a moderate lipophilicity range that is generally favourable for oral absorption and cellular penetration. In contrast, the unsubstituted N-phenyl-8-quinolinesulfonamide and the mono-chloro analog N-(4-chlorophenyl)-8-quinolinesulfonamide are predicted to be considerably less lipophilic (XLogP3 ~1.5 and ~1.9, respectively), whereas the mono-nitro analog N-(4-nitrophenyl)-8-quinolinesulfonamide is slightly less lipophilic (XLogP3 ~1.8) [2]. The higher logP of the 4-chloro-3-nitro derivative can enhance passive membrane diffusion relative to these simpler analogs, potentially improving intracellular target engagement in cell-based assays.

Lipophilicity Drug design Physicochemical profiling

Polar Surface Area Comparison

TPSA is a key determinant of oral bioavailability and blood-brain barrier penetration. The target compound exhibits a TPSA of 113 Ų [1], which lies within the generally accepted threshold for oral drugs (<140 Ų) but is substantially higher than the TPSA of the unsubstituted parent N-phenyl-8-quinolinesulfonamide (~76 Ų) and the mono-chloro analog (~76 Ų) [2]. The elevated TPSA arises from the nitro group and may enhance aqueous solubility and reduce non-specific protein binding relative to less polar analogs, offering a distinct pharmacokinetic profile that can be advantageous in specific assay formats.

Polar surface area Membrane permeability ADME

Hydrogen-Bond Acceptor Capacity

The number of hydrogen-bond acceptors (HBA) influences solubility, target binding, and crystallinity. N-(4-Chloro-3-nitrophenyl)-8-quinolinesulfonamide possesses six HBA atoms [1] (quinoline nitrogen, two sulfonamide oxygens, two nitro oxygens, and the chlorine acts as a weak acceptor). In comparison, N-phenyl-8-quinolinesulfonamide has only four HBAs, and N-(4-chlorophenyl)-8-quinolinesulfonamide has four [2]. The additional acceptors from the nitro group can facilitate stronger and more directional interactions with protein targets, potentially improving binding specificity and solubility in polar media.

Hydrogen bonding Solubility Crystal engineering

Molecular Weight Differentiation

With a molecular weight of 363.8 g·mol⁻¹ and 24 heavy atoms [1], this compound occupies a chemical space that is distinct from the lower molecular weight, fragment-like analogs often used in initial screening. N-Phenyl-8-quinolinesulfonamide (MW ~298 g·mol⁻¹) and N-(4-chlorophenyl)-8-quinolinesulfonamide (MW ~332 g·mol⁻¹) [2] are significantly smaller. The higher molecular complexity of CAS 158729-30-7 can provide enhanced ligand efficiency metrics when binding potency is achieved, as it offers additional functional groups for target interaction without exceeding typical lead-like limits (MW <460).

Molecular weight Drug-likeness Fragment-based design

Best-Fit Application Scenarios


SAR-Driven Lead Optimization

Based on the demonstrated activity of close structural analogs in TLR4/MD-2 inhibition (e.g., compound 3l with IC₅₀ 2.61–12.71 μM) [1], this compound can serve as a key intermediate or comparator in SAR studies aimed at improving anti-inflammatory or anti-cancer potency. Its unique 4-chloro-3-nitro substitution pattern provides a distinct electronic environment that may modulate target binding differently than mono-substituted derivatives.

ADME Physicochemical Profiling

The well-defined physicochemical parameters (XLogP3 2.2, TPSA 113 Ų, HBA count 6) [2] make this compound a useful reference standard for calibrating chromatographic retention, LogP measurements, and permeability assays in discovery-stage ADME panels, especially when comparing across a series of 8-quinolinesulfonamide analogs.

Chemical Probe Development

The dual electron-withdrawing substituents enhance the compound's hydrogen-bonding capacity and moderate lipophilicity, making it a suitable scaffold for designing chemical probes that rely on defined protein-ligand interactions. Its TPSA of 113 Ų places it within the orally bioavailable space, supporting its use in cellular target engagement assays [2].

Analytical Method Development

With a purity typically exceeding 95% and well-resolved chromatographic properties (retention factor data available for quinolinesulfonamides) [3], this compound can be used as a system suitability standard for HPLC and LC-MS methods employed in the quality control of 8-quinolinesulfonamide-based lead series.

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